CID 155971230
Description
CID 155971230 is a chemical compound identified in the context of vacuum-distilled fractions of CIEO (a natural product or essential oil, as inferred from ). Its chemical structure (Figure 1A) and GC-MS chromatogram (Figure 1B) suggest it is a volatile organic compound with distinct spectral characteristics. The mass spectrum (Figure 1D) provides critical fragmentation patterns, aiding in structural elucidation. This compound is isolated via vacuum distillation, with its concentration varying across fractions (Figure 1C), indicating differences in volatility or polarity compared to other components in CIEO .

Properties
InChI |
InChI=1S/H2O2.O.Pb.Ti/c1-2;;;/h1-2H;;;/q;;+1;/p-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZFAPDQPKGKML-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OO[Pb]=O.[Ti] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HO3PbTi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
CID 155971230 is structurally and functionally compared to two categories of compounds: oscillatoxin derivatives () and trifluoromethyl-substituted ketones ().

Table 1: Comparative Analysis of this compound and Structurally Similar Compounds
Structural Comparison
- Oscillatoxin Derivatives: this compound shares functional group similarities with oscillatoxin derivatives (e.g., hydroxyls, ketones), but lacks the macrocyclic lactone core observed in oscillatoxins D–F (, Figure 1). Its smaller molecular weight suggests it may be a biosynthetic precursor or degradation product of larger terpenoids .
- Both are isolated via distillation/chromatography, but this compound’s natural origin contrasts with the synthetic trifluoromethyl ketone’s role as a pharmaceutical intermediate .
Physicochemical Properties
- Volatility: this compound elutes in mid-to-late GC-MS fractions (Figure 1C), indicating moderate volatility comparable to mid-weight terpenes (e.g., limonene). This contrasts with oscillatoxins, which are non-volatile and require LC-MS analysis .
- Solubility: Unlike the highly lipophilic oscillatoxins, this compound’s partial polarity (inferred from vacuum distillation behavior) suggests solubility in both organic solvents and aqueous matrices, similar to phenolic compounds .
Q & A
Q. What strategies mitigate risks in scaling up this compound synthesis for academic research?
- Methodological Answer :
- Pilot studies : Test small-scale synthesis (1–10 g) to identify bottlenecks (e.g., exothermic reactions).
- Safety protocols : Implement OSHA-compliant measures for handling hazardous intermediates.
- Cost-benefit analysis : Compare in-house synthesis vs. commercial sourcing using metrics from Green Chemistry principles .
Methodological Resources
- Data Analysis : Follow guidelines in Group 4 Extended Essays for error analysis and raw data presentation .
- Ethical Compliance : Adhere to Cambridge University Press standards for data replication and attribution .
- Literature Searches : Use advanced Google Scholar operators (e.g.,
site:.gov) to filter authoritative sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
